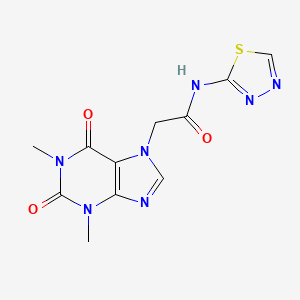![molecular formula C18H13N3O2S B5513223 2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)
2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole often involves specific reactions that enable the formation of its complex structure. For example, the preparation of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives has been described, involving spectroscopic analysis for preliminary analysis and confirmed by X-ray crystal structure analyses (Banu et al., 2014). These methods likely share similarities with the synthesis of 2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole, emphasizing the importance of precise control over reaction conditions and the use of specific reagents.
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the significance of intramolecular and intermolecular interactions. For instance, compounds have been shown to crystallize in specific space groups, with the molecule's planarity and substituent effects playing a crucial role in their structural configuration. Intramolecular hydrogen bonding and π-π stacking interactions are crucial for stabilizing the molecular structure, as seen in related imidazo[2,1-b][1,3,4]thiadiazole derivatives (Banu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole and its derivatives may include nucleophilic substitution and ring-opening reactions, leading to the formation of various derivatives with potential biological activity. The reactivity of these compounds is significantly influenced by their nitro and thiazole groups, which may undergo transformations under specific conditions, contributing to the compound's chemical versatility.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely linked to their molecular structure. For instance, the presence of substituents such as nitro groups and the specific spatial arrangement of the molecule can affect these physical properties. These characteristics are essential for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different reagents, and the ability to form complexes with metals, highlight the compound's potential in chemical synthesis and applications. Studies on similar compounds have shown that they can form complex compounds with transition metals, suggesting that 2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole could also participate in such interactions, offering avenues for further research and applications (Fedyshyn et al., 2020).
Zukünftige Richtungen
The future directions in the research of imidazo[2,1-b]thiazoles and related compounds could involve the design and synthesis of new derivatives with improved biological activities. There is a need for the development of novel effective antiviral agents, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties .
Eigenschaften
IUPAC Name |
2-[(3-nitrophenyl)methyl]-5-phenylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-21(23)15-8-4-5-13(9-15)10-16-12-20-17(11-19-18(20)24-16)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXUGBFDGFEPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=C(S3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)
![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)
![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)
![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)
![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)
![N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)
![3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)


![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)

![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)